3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1365969-66-9
VCID: VC11689727
InChI: InChI=1S/C12H27N3/c1-3-14(4-2)10-6-11-15-9-5-7-13-8-12-15/h13H,3-12H2,1-2H3
SMILES: CCN(CC)CCCN1CCCNCC1
Molecular Formula: C12H27N3
Molecular Weight: 213.36 g/mol

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine

CAS No.: 1365969-66-9

Cat. No.: VC11689727

Molecular Formula: C12H27N3

Molecular Weight: 213.36 g/mol

* For research use only. Not for human or veterinary use.

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine - 1365969-66-9

Specification

CAS No. 1365969-66-9
Molecular Formula C12H27N3
Molecular Weight 213.36 g/mol
IUPAC Name 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine
Standard InChI InChI=1S/C12H27N3/c1-3-14(4-2)10-6-11-15-9-5-7-13-8-12-15/h13H,3-12H2,1-2H3
Standard InChI Key MBSRQZOEVHOQHO-UHFFFAOYSA-N
SMILES CCN(CC)CCCN1CCCNCC1
Canonical SMILES CCN(CC)CCCN1CCCNCC1

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s structure comprises a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms at positions 1 and 4) connected via a three-carbon propyl chain to a diethylamine group. The IUPAC name, 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine, reflects this arrangement. Key features include:

  • Molecular formula: C12H25N3\text{C}_{12}\text{H}_{25}\text{N}_3

  • Molecular weight: 211.35 g/mol

  • Functional groups: Tertiary amine (diethylamino group) and secondary amines (diazepane ring).

The diazepane ring introduces conformational flexibility, while the diethylamino group enhances lipophilicity, influencing solubility and reactivity .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine likely involves alkylation or reductive amination steps, analogous to methods used for related diazepane derivatives .

Reductive Amination

A plausible route involves:

  • Condensation: Reacting 1,4-diazepane with 3-chloro-N,N-diethylpropan-1-amine in the presence of a base to form an imine intermediate.

  • Reduction: Using sodium borohydride (NaBH4\text{NaBH}_4) or cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) to reduce the imine to the corresponding amine .

This method mirrors the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA compounds, where reductive amination successfully introduced multiple alkyl groups to the diazepane core .

Direct Alkylation

Alternative approaches may employ nucleophilic substitution:

  • Reacting 1,4-diazepane with 3-bromo-N,N-diethylpropan-1-amine under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3).

  • Purification via column chromatography or recrystallization .

Reaction Mechanism Insights

Quantum chemical calculations on similar systems suggest that alkylation proceeds via an SN2\text{S}_\text{N}2 mechanism, where the diazepane’s secondary amine acts as a nucleophile attacking the electrophilic carbon in the haloalkane . Steric hindrance from the diethyl groups may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

Physicochemical Properties

Predicted Physical Properties

While experimental data for 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine are scarce, analogs provide reasonable estimates:

PropertyValue/DescriptionSource Compound
Boiling point240–260 °C (estimated)3-Chloro-1-(N,N-dimethyl)propylamine
Density0.92–0.95 g/cm³1-(1,4-diazepan-1-yl)-2,2-dimethylpropan-1-one
SolubilityChloroform > Methanol > Water3-Chloro-1-(N,N-dimethyl)propylamine
Refractive index1.480–1.5103-Chloro-1-(N,N-dimethyl)propylamine

The compound is likely a viscous liquid at room temperature, sensitive to oxidation due to its amine groups .

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